

4-Acetylbenzaldehyde molecular structure

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Compound of Interest		
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An In-depth Technical Guide to **4-Acetylbenzaldehyde**: Molecular Structure, Properties, and Applications

Abstract

4-Acetylbenzaldehyde is a bifunctional aromatic compound featuring both an aldehyde and a ketone group, making it a versatile building block in organic synthesis. Its unique electronic and steric properties allow for chemoselective reactions, rendering it a valuable precursor for pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signatures, and synthetic routes of **4-acetylbenzaldehyde**. Furthermore, it details key experimental protocols and explores its applications in drug development, with a focus on its role in modulating critical cellular signaling pathways.

Molecular Structure and Properties

4-Acetylbenzaldehyde, also known as 4-formylacetophenone, possesses a benzene ring substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCH₃) group, respectively. The presence of these two distinct carbonyl groups governs its chemical behavior and reactivity.[1]

Physicochemical Properties

The key physicochemical properties of **4-acetylbenzaldehyde** are summarized in the table below. This data is critical for its handling, storage, and application in various experimental setups.



Property	Value	Reference(s)
IUPAC Name	4-acetylbenzaldehyde	[2]
Synonyms	4-Formylacetophenone, p- Acetylbenzaldehyde	[3][4]
CAS Number	3457-45-2	[2]
Molecular Formula	C ₉ H ₈ O ₂	[2][5]
Molecular Weight	148.16 g/mol	[2][6]
Appearance	White to light yellow solid	[3]
Melting Point	33-36 °C	[5][6]
Boiling Point	286.4 ± 23.0 °C at 760 mmHg	[5]
Density	1.1 ± 0.1 g/cm ³	[5]
Solubility	Soluble in organic solvents like DCM, ethyl acetate.	
SMILES	CC(=O)C1=CC=C(C=C1)C=O	[2]
InChI Key	KTFKRVMXIVSARW- UHFFFAOYSA-N	[2][6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **4-acetylbenzaldehyde**. The key spectral data are compiled below.



Spectroscopic Data	Value	Reference(s)
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 10.11 (s, 1H, CHO), 8.05 (d, J=8.2 Hz, 2H, Ar-H), 7.98 (d, J=8.2 Hz, 2H, Ar-H), 2.67 (s, 3H, COCH ₃)	[1]
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2 (C-acetyl), 139.0 (C-formyl), 129.8 (Ar-CH), 128.8 (Ar-CH), 27.0 (CH ₃)	[1]
Infrared (IR) (cm ⁻¹)	~3030 (Aromatic C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch, Fermi doublet), ~1706 (Aldehyde C=O stretch), ~1687 (Ketone C=O stretch), ~1600 (Aromatic C=C stretch)	[5][7]
Mass Spec. (MS)	Molecular Ion [M]+: m/z 148. Key fragments: m/z 133 ([M-CH $_3$]+), 120 ([M-CO]+), 119 ([M-CHO]+), 91 ([C $_7$ H $_7$]+), 77 ([C $_6$ H $_5$]+), 43 ([CH $_3$ CO]+). Fragmentation is driven by α -cleavage at both carbonyl groups.	[8][9]

Synthesis and Reactivity

The bifunctional nature of **4-acetylbenzaldehyde** allows for diverse synthetic strategies for its preparation and subsequent modification.

Synthetic Methods

Several reliable methods exist for the synthesis of **4-acetylbenzaldehyde**:



- Palladium-Catalyzed Carbonylation: A prominent method involves the carbonylation of 4'bromoacetophenone using a palladium catalyst, which introduces the formyl group.
- Oxidation Reactions: The compound can be synthesized via the oxidation of 4methylacetophenone using an oxidizing agent like a combination of iron(III) chloride and Nbromosuccinimide in the presence of oxygen.[1]
- Friedel-Crafts Acylation: A classic approach is the Friedel-Crafts acylation of benzaldehyde derivatives.[1] This method is detailed in the experimental protocols section.

Chemical Reactivity

The key to the utility of **4-acetylbenzaldehyde** is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and sterically accessible than the ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:

- Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using
 mild reducing agents like sodium borohydride, leaving the ketone intact. Conversely, stronger
 or specialized reducing systems can target the ketone.[1]
- Selective Protection: The aldehyde group can be selectively protected, for instance, as a dithiane, allowing for subsequent reactions at the ketone functionality.[1]
- Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using agents like silver(I) catalysts, yielding 4-acetylbenzoic acid.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key reaction of **4-acetylbenzaldehyde**.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of **4-acetylbenzaldehyde** from a protected benzaldehyde precursor, followed by deprotection.

Workflow Diagram:





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Caption: Workflow for the synthesis of **4-acetylbenzaldehyde**.

Protocol:

- Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal by reacting with triethyl orthoformate and a catalytic amount of acid in ethanol.
- Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.
- Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.
- Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the addition funnel over 30 minutes.
- Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCI. This step also hydrolyzes the acetal protecting group.
- Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and
 the aqueous layer is extracted twice with DCM. The combined organic layers are washed
 with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous
 sodium sulfate.



• Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **4-acetylbenzaldehyde**.

Chemoselective Reduction of Aldehyde

This protocol details the selective reduction of the more reactive aldehyde group to a primary alcohol.

Protocol:

- Dissolution: **4-Acetylbenzaldehyde** (1.0 eq) is dissolved in methanol in a round-bottomed flask and the solution is cooled to 0°C in an ice bath.
- Reducing Agent: Sodium borohydride (NaBH₄, 0.3 eq) is added slowly in small portions over 15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBH₄ favors the reduction of the more reactive aldehyde.
- Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting material is consumed (typically 30-60 minutes).
- Quenching: The reaction is quenched by the slow addition of acetone to consume excess NaBH₄.
- Solvent Removal: The solvent is removed under reduced pressure.
- Workup: Water is added to the residue, and the product is extracted three times with ethyl
 acetate. The combined organic layers are washed with brine, dried over anhydrous sodium
 sulfate, and filtered.
- Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research

The unique structure of **4-acetylbenzaldehyde** makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.



- Anticancer Agents: Derivatives of benzaldehyde have been shown to induce apoptosis
 (programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde
 derivatives, for example, demonstrated that they can arrest the cell cycle and induce
 apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]
- Enzyme Inhibition: The carbonyl groups can interact with active sites of enzymes, making its
 derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug
 development.[10]
- Signaling Pathway Modulation: Benzaldehyde compounds have been found to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and caspase cascades.[11][12]

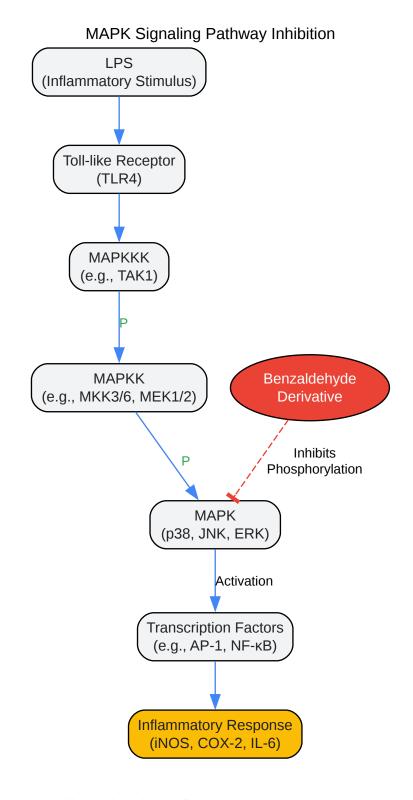
Role in Cellular Signaling Pathways

Understanding how drug candidates interact with cellular pathways is critical for drug development. Derivatives of **4-acetylbenzaldehyde** have been implicated in modulating pathways that control cell survival, proliferation, and death.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Its dysregulation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.[12]





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Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.

Induction of Caspase-Mediated Apoptosis

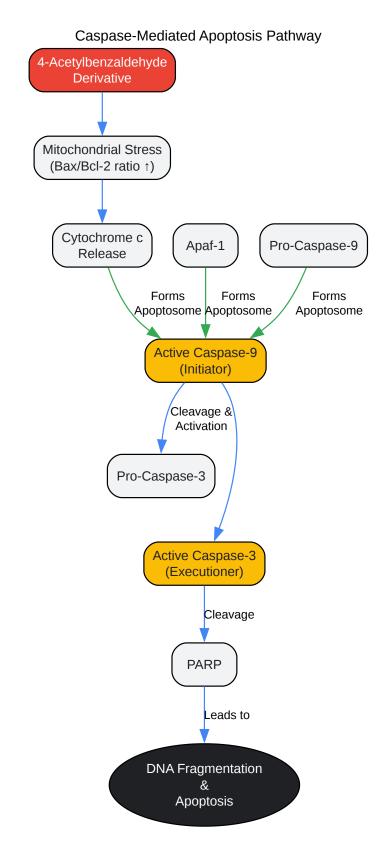


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Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can initiate this intrinsic apoptotic pathway.[11]





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Caption: Apoptosis induction via the intrinsic caspase pathway.



Conclusion

4-Acetylbenzaldehyde is a molecule of significant interest to synthetic chemists and drug development professionals. Its structural simplicity, coupled with the nuanced reactivity of its dual carbonyl functionalities, provides a robust platform for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the modulation of cancer-related signaling pathways, underscore its potential as a foundational scaffold for the development of novel therapeutic agents. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic and medicinal potential of this versatile compound.

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